molecular formula C22H26N4O6S B2644435 4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921140-28-5

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2644435
CAS RN: 921140-28-5
M. Wt: 474.53
InChI Key: ZCCAPIFHKJKZDW-UHFFFAOYSA-N
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Description

The compound “4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a type of sulfonamide . The molecular formula is C16H22N4O4S2, with an average mass of 398.503 and a monoisotopic mass of 398.10825 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C16H22N4O4S2/c1- 4- 5- 10- 20 (2) 26 (22,23) 13- 8- 6- 12 (7- 9- 13) 15 (21) 17- 16- 19- 18- 14 (24- 16) 11- 25- 3/h6- 9H,4- 5,10- 11H2,1- 3H3, (H,17,19,21) . The SMILES representation is CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Crystal Structure and Biological Studies

Derivatives of 1,3,4-oxadiazole, including 4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, are used in crystallography and biological research. The crystal structures of these compounds, characterized by intermolecular hydrogen bonds, are studied using the Hirshfeld surfaces computational method. Notably, these compounds exhibit significant antioxidant and antibacterial activities against Staphylococcus aureus, highlighting their potential in medical applications (Karanth et al., 2019).

Photoinduced Molecular Rearrangements

Research on 1,2,4-oxadiazoles has explored their behavior under photoinduced molecular rearrangements. These compounds interact with sulfur nucleophiles under specific conditions, leading to the synthesis of various structures like N-substituted benzamidines and 1,2,4-thiadiazoles. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in synthetic chemistry (Vivona et al., 1997).

Anticancer Evaluation

1,3,4-oxadiazole derivatives are also significant in anticancer research. Compounds in this category have been designed and synthesized, then evaluated against various cancer cell lines. Some derivatives demonstrate higher anticancer activities than reference drugs, indicating their potential in developing new therapeutic agents (Ravinaik et al., 2021).

Corrosion Inhibition

The 1,3,4-oxadiazole derivatives have applications in corrosion inhibition, particularly for mild steel in acidic environments. Their effectiveness as corrosion inhibitors has been substantiated through various methods, including electrochemical and surface analysis techniques. Understanding the interaction between these compounds and metal surfaces is valuable for industrial applications where corrosion resistance is crucial (Ammal et al., 2018).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6S/c1-5-6-13-26(2)33(28,29)17-10-7-15(8-11-17)20(27)23-22-25-24-21(32-22)16-9-12-18(30-3)19(14-16)31-4/h7-12,14H,5-6,13H2,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCAPIFHKJKZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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